molecular formula C9H16N2 B14294551 5-methyl-4-pentyl-1H-imidazole CAS No. 113519-98-5

5-methyl-4-pentyl-1H-imidazole

Cat. No.: B14294551
CAS No.: 113519-98-5
M. Wt: 152.24 g/mol
InChI Key: FYCATXYYLRJQCL-UHFFFAOYSA-N
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Description

5-methyl-4-pentyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the 5-position and a pentyl group at the 4-position of the imidazole ring. Imidazoles are known for their wide range of chemical and biological activities, making them important in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-pentyl-1H-imidazole can be achieved through several methods. One common approach is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde. Another method is the Wallach synthesis, which uses an α-halo ketone and an aldehyde in the presence of ammonia .

Industrial Production Methods

Industrial production of imidazoles often involves the use of high-throughput methods to ensure scalability and efficiency. These methods typically employ catalysts and optimized reaction conditions to maximize yield and minimize by-products. For example, the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization has been reported to produce substituted imidazoles in high yields .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-pentyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated imidazole derivatives .

Scientific Research Applications

5-methyl-4-pentyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-4-pentyl-1H-imidazole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-4-pentyl-1H-imidazole is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both the methyl and pentyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

113519-98-5

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

5-methyl-4-pentyl-1H-imidazole

InChI

InChI=1S/C9H16N2/c1-3-4-5-6-9-8(2)10-7-11-9/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

FYCATXYYLRJQCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(NC=N1)C

Origin of Product

United States

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